R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine hydrochloride
Overview
Description
R(+)-3PPP hydrochloride: is a chiral compound belonging to the class of piperidine derivatives. It is known for its pharmacological properties and is used in various scientific research applications. The compound is characterized by its ability to interact with specific receptors in the central nervous system, making it a subject of interest in neuropharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R(+)-3PPP hydrochloride involves several steps:
Starting Material: The synthesis begins with D-mandelic acid and racemic 3-piperidine amide.
Formation of Organic Salt: D-mandelic acid reacts with racemic 3-piperidine amide in an organic solvent to form D-mandelic acid organic salt of ®-3-piperidine amide.
pH Regulation and Reaction with Pivaloyl Chloride: The pH of the product is adjusted to 10-11, and it reacts with pivaloyl chloride to form ®-N-valeryl-3-piperidine amide.
Reaction with Sodium Hypochlorite: The ®-N-valeryl-3-piperidine amide is then reacted in a sodium hypochlorite solution to produce ®-N-valeryl-3-amino piperidine.
Formation of Hydrochloride Salt: Finally, ®-N-valeryl-3-amino piperidine reacts in a mixed solution of hydrochloric acid and alcohol to yield ®-3-amino piperidine hydrochloride.
Industrial Production Methods
The industrial production of R(+)-3PPP hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
R(+)-3PPP hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
R(+)-3PPP hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological receptors and its effects on cellular processes.
Medicine: R(+)-3PPP hydrochloride is investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of R(+)-3PPP hydrochloride involves its interaction with specific receptors in the central nervous system. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction affects various neural pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
R(-)-3PPP hydrochloride: The enantiomer of R(+)-3PPP hydrochloride, with different pharmacological properties.
3-Hydroxypiperidine hydrochloride: A related compound with hydroxyl substitution on the piperidine ring.
Phenylephrine hydrochloride: Another piperidine derivative with distinct pharmacological uses.
Uniqueness
R(+)-3PPP hydrochloride is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its enantiomer and other similar compounds. Its ability to selectively interact with certain receptors makes it valuable in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-[(3R)-1-propylpiperidin-3-yl]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12;/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3;1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHUDETYKUBQJT-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@@H](C1)C2=CC(=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045796 | |
Record name | R(+)-3-PPP hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56463198 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
89874-80-6 | |
Record name | Preclamol hydrochloride, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089874806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R(+)-3-PPP hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRECLAMOL HYDROCHLORIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S695806J1A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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